molecular formula C10H9N3O2 B5574052 5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile

5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B5574052
M. Wt: 203.20 g/mol
InChI Key: RZSKIVIFKAMZEY-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a furan ring, an oxazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile typically involves the reaction of furan-2-ylmethylamine with 2-methyl-1,3-oxazole-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and improve yields.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A simpler compound with similar structural features.

    2-Methyl-1,3-oxazole-4-carbonitrile: Shares the oxazole and nitrile functionalities.

    Furan-2-carboxylic acid: An oxidized derivative of the furan ring.

Uniqueness

5-(Furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-13-9(5-11)10(15-7)12-6-8-3-2-4-14-8/h2-4,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSKIVIFKAMZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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